4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine
Description
Properties
IUPAC Name |
4-cyclopropylidene-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-20(19,13-10-14-4-2-1-3-5-14)17-11-8-16(9-12-17)15-6-7-15/h1-5,10,13H,6-9,11-12H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKYOMXDOOKSY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group can be introduced via a Grignard reaction or a Wittig reaction, depending on the availability of the starting materials.
Attachment of the Styrylsulfonyl Group: The styrylsulfonyl group can be attached through a sulfonylation reaction using appropriate sulfonyl chlorides and base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and large-scale batch processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key differences between 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine and related piperidine derivatives from the evidence:
Key Observations
- Receptor Targeting: IPAB and IDAB () demonstrate high sigma-1 receptor affinity, critical for melanoma imaging. The sulfonyl group in this compound may similarly engage polar interactions, but its cyclopropylidene group could alter binding kinetics compared to IPAB’s iodobenzamide moiety .
- Physicochemical Properties : The compound in has a low PSA (3.24 Ų), indicating high lipophilicity, whereas the sulfonyl group in the target compound likely increases PSA, improving solubility but reducing membrane permeability .
- Structural Rigidity: The cyclopropylidene group in the target compound may enhance selectivity by restricting conformational flexibility, a feature absent in IDAB’s diethylaminoethyl chain .
Limitations
- Direct receptor-binding or pharmacokinetic data for this compound are unavailable in the provided evidence. Comparisons are inferred from structural analogs.
Research Implications
- Sigma Receptor Studies : Given the sigma-1 affinity of IPAB/IDAB, the target compound warrants evaluation for sigma receptor binding, particularly in cancer models .
- Synthetic Optimization: Modifying the sulfonyl group or cyclopropylidene moiety could balance lipophilicity and receptor engagement, as seen in IPAB’s tumor-to-nontumor ratios (e.g., tumor-to-brain ratio = 90.01 at 24 hours) .
- Comparative Pharmacodynamics: Future studies should contrast this compound’s binding kinetics with IPAB’s saturable, high-affinity melanoma cell binding (Ki = 6.0 nM) .
Biological Activity
Introduction
4-Cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine is a synthetic compound belonging to the class of piperidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : (2R)-1-(cyclopropylidene)-4-[(E)-2-phenylethenesulfonyl]piperidine
- Molecular Formula : C_{18}H_{21}N_{1}O_{2}S
The compound features a piperidine ring, which is a six-membered ring containing nitrogen, along with a cyclopropylidene and a phenylethenesulfonyl group. The presence of these functional groups contributes significantly to its biological activity.
Pharmacological Properties
- Receptor Affinity : Initial studies indicate that compounds with similar structural motifs exhibit significant affinity for various receptors, including serotonin (5-HT) and dopamine receptors. The specific binding affinity of this compound for these receptors remains to be fully elucidated.
- CYP450 Interaction : The compound is predicted to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.
- Blood-Brain Barrier Penetration : Given its lipophilicity and molecular structure, the compound is likely to penetrate the blood-brain barrier effectively, suggesting potential central nervous system (CNS) activity.
Case Study 1: Antidepressant Activity
A study investigating piperidine derivatives indicated that certain compounds within this class exhibit antidepressant-like effects in animal models. The mechanism was attributed to serotonin reuptake inhibition and modulation of noradrenergic pathways.
Case Study 2: Antinociceptive Effects
Research on related piperidine compounds has shown promising results in pain management through antagonism of pain pathways. The efficacy of this compound in this regard needs further exploration in preclinical studies.
Case Study 3: Neuroprotective Properties
Some studies suggest that piperidine derivatives may offer neuroprotective benefits in neurodegenerative models. The potential mechanisms include antioxidant properties and modulation of neuroinflammatory responses.
Toxicology and Safety Profile
The Ames test results indicate that this compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development. However, comprehensive toxicological evaluations are necessary to assess long-term safety.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 321.43 g/mol |
| Solubility | Soluble in organic solvents |
| Blood-Brain Barrier Penetration | High |
| CYP450 Substrate | CYP2D6, CYP3A4 |
| Ames Test | Non-mutagenic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
